
2-Oxocyclohexaneheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxocyclohexaneheptanoic acid is an organic compound characterized by a carboxyl group attached to a cyclohexane ring and a heptanoic acid chain. This compound is a member of the carboxylic acid family, which are known for their wide range of applications in various fields including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexaneheptanoic acid typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexanone with potassium permanganate under acidic conditions. This reaction yields the desired carboxylic acid along with other by-products .
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of cyclohexane derivatives under controlled conditions. The use of such catalysts ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclohexaneheptanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, forming cyclohexaneheptanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halide substitution.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, cyclohexane derivatives.
Substitution: Halides, amines.
Scientific Research Applications
2-Oxocyclohexaneheptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxocyclohexaneheptanoic acid involves its interaction with various molecular targets and pathways. The carboxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-Oxocyclohexaneheptanoic acid can be compared with other carboxylic acids such as:
Cyclohexanecarboxylic acid: Similar structure but lacks the heptanoic acid chain, resulting in different chemical properties and reactivity.
Heptanoic acid: Lacks the cyclohexane ring, leading to different physical and chemical characteristics.
Cyclohexaneheptanol: Similar structure but with an alcohol group instead of a carboxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined cyclohexane and heptanoic acid structure, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
7-(2-oxocyclohexyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-12-9-6-5-8-11(12)7-3-1-2-4-10-13(15)16/h11H,1-10H2,(H,15,16) |
InChI Key |
FFTVRPCMVACPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)

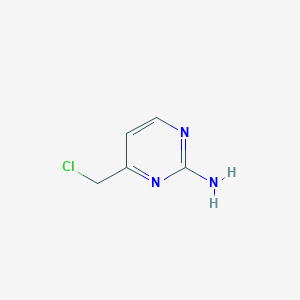
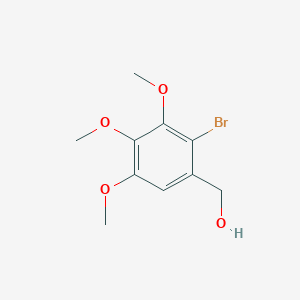
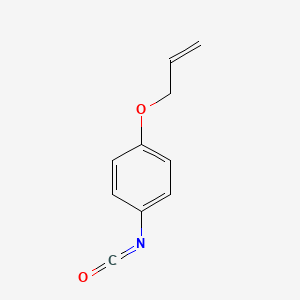
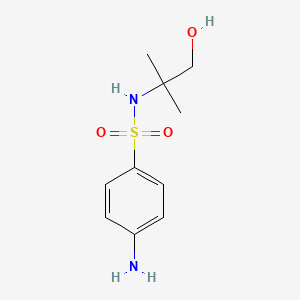
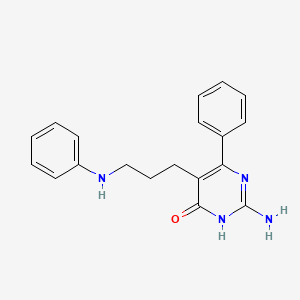
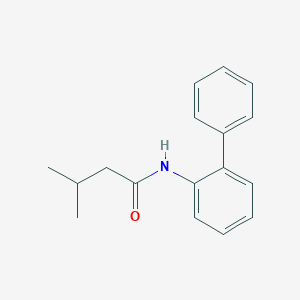
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
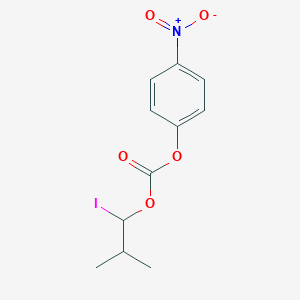
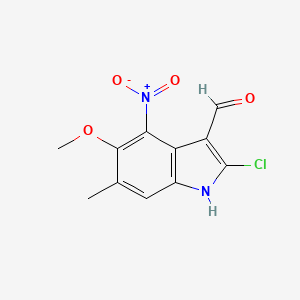
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)

